![molecular formula C24H24BrN3O B4970184 1-(1-adamantyl)-4-bromo-N-2-naphthyl-1H-pyrazole-3-carboxamide](/img/structure/B4970184.png)
1-(1-adamantyl)-4-bromo-N-2-naphthyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-4-bromo-N-2-naphthyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as ABrN and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of ABrN involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain. ABrN has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. ABrN also inhibits the activity of phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
ABrN has been shown to have various biochemical and physiological effects. Studies have shown that ABrN can induce apoptosis in cancer cells by activating the caspase pathway. ABrN has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of MMPs. In addition, ABrN has been shown to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
ABrN has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. ABrN has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of ABrN is its poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on ABrN. One of the potential future directions is the development of ABrN analogs with improved solubility and potency. Another potential future direction is the investigation of the potential use of ABrN in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Furthermore, the mechanism of action of ABrN needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, ABrN is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ABrN has been synthesized using various methods and has been extensively studied for its potential use in the treatment of cancer and neurodegenerative diseases. The mechanism of action of ABrN involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain. ABrN has several advantages for lab experiments, but also has limitations due to its poor solubility in water. There are several future directions for the research on ABrN, including the development of analogs with improved solubility and potency and the investigation of its potential use in combination with other drugs.
Synthesemethoden
The synthesis of ABrN can be achieved using various methods. One of the commonly used methods involves the reaction of 1-adamantylamine with 4-bromo-2-naphthoic acid, followed by cyclization with hydrazine hydrate and acetic acid. The resulting product is then treated with acetic anhydride to obtain ABrN. Another method involves the reaction of 1-adamantylamine with 4-bromo-2-naphthylhydrazine, followed by cyclization with acetic acid. The resulting product is then treated with acetic anhydride to obtain ABrN.
Wissenschaftliche Forschungsanwendungen
ABrN has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the major applications of ABrN is in the field of cancer research. Studies have shown that ABrN can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ABrN has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that ABrN can inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-4-bromo-N-naphthalen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O/c25-21-14-28(24-11-15-7-16(12-24)9-17(8-15)13-24)27-22(21)23(29)26-20-6-5-18-3-1-2-4-19(18)10-20/h1-6,10,14-17H,7-9,11-13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFHKUAYHWQAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=CC6=CC=CC=C6C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-adamantyl)-4-bromo-N-2-naphthyl-1H-pyrazole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.